N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-9-4-12-23(20)19-8-3-7-18(14-19)22-21(25)17-11-10-15-5-1-2-6-16(15)13-17/h1-3,5-8,10-11,13-14H,4,9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXJGGRELRKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Attachment to Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a series of condensation reactions.
Formation of Naphthamide Moiety: The final step involves the attachment of the phenyl-pyrrolidinone intermediate to a naphthamide moiety, usually through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Activity
Research indicates that derivatives of naphthalene carboxamides, including N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide, exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of similar compounds in inhibiting cyclooxygenase and lipoxygenase pathways, crucial in inflammatory responses. For instance, compounds with naphthalene scaffolds demonstrated substantial inhibition of inflammatory markers in vivo, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of naphthalene-1-carboxanilides were synthesized and tested against Mycobacterium avium subsp. paratuberculosis, with some derivatives showing enhanced activity compared to standard antibiotics like rifampicin and ciprofloxacin. This suggests that this compound could be developed as a novel antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the oxopyrrolidine moiety appears to enhance biological activity, particularly in anti-inflammatory and antimicrobial contexts. The following table summarizes key findings regarding various derivatives:
Neuropharmacological Potential
Emerging studies suggest that naphthalene derivatives may possess neuropharmacological properties, including anxiolytic and antipsychotic effects. Compounds with similar structures have been shown to modulate neurotransmitter systems, indicating that this compound could be explored for treating neurological disorders .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of naphthalene derivatives demonstrated their ability to reduce edema in rat models significantly. The compound this compound was part of this series, showing promising results that warrant further exploration for clinical applications in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
In another investigation, various naphthalene carboxamides were screened against drug-resistant strains of bacteria. The results indicated that certain modifications to the naphthalene structure, including those present in this compound, led to enhanced antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s 2-oxopyrrolidinyl group introduces a lactam ring, which may improve hydrogen-bonding capacity compared to halogenated (e.g., bromophenyl in ) or azo-substituted analogs (e.g., ).
- Polar substituents like hydroxyl or methoxy groups (e.g., compound 5 ) enhance hydrophilicity but may reduce membrane permeability compared to the target compound’s lactam.
Stability and Conformational Analysis
highlights the importance of crystal packing and planarity in naphthalene derivatives.
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and an oxopyrrolidine moiety . The presence of the pyrrolidine ring is particularly noteworthy as it is often associated with various biological activities, including neuroprotective effects and interactions with central nervous system (CNS) receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Naphthalene Substitution : The introduction of the naphthalene moiety is often accomplished via electrophilic aromatic substitution or coupling reactions.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. The pyrrolidine ring may enhance interactions with proteins involved in neuroprotection, potentially leading to improved cognitive functions and reduced neurodegeneration. In vitro studies have shown that these compounds can modulate pathways related to oxidative stress and apoptosis in neuronal cells.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds with similar naphthalene scaffolds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and DLD-1 (colorectal cancer) cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, a study reported significant growth inhibition in A549 cells treated with concentrations ranging from 50 µM to 200 µM over 24 to 48 hours.
| Concentration (µM) | A549 Cell Viability (%) after 24h | A549 Cell Viability (%) after 48h |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 79 |
| 50 | 74 | 97 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the CNS, influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular signaling pathways, particularly those associated with cell survival and proliferation.
- Oxidative Stress Modulation : By scavenging free radicals or enhancing antioxidant defenses, it may protect against oxidative damage in neuronal tissues.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Neuroprotection in Animal Models : In vivo studies using rodent models of stroke demonstrated that administration of related compounds reduced infarct size and improved neurological outcomes.
- Antitumor Efficacy : Xenograft models showed that these compounds could inhibit tumor growth significantly, suggesting their potential as anticancer agents.
Q & A
Q. Q: What are the key steps and optimization strategies for synthesizing N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide?
A: The synthesis typically involves multi-step reactions, starting with the functionalization of the phenyl ring with a pyrrolidinone moiety, followed by coupling with naphthalene-2-carboxamide. Critical steps include:
- Amide bond formation : Use coupling reagents like EDCl/HOBt to link the naphthalene-carboxylic acid to the substituted aniline derivative .
- Pyrrolidinone incorporation : Cyclization or substitution reactions under controlled pH and temperature to ensure regioselectivity .
- Optimization : Adjust reaction time, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids) to enhance yields (≥70%) and purity (>95%) .
Characterization requires 1H/13C NMR to confirm aromatic proton environments and carbonyl groups, IR spectroscopy for amide C=O stretches (~1650 cm⁻¹), and HR-MS for molecular ion validation .
Initial Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the compound’s pharmacological potential?
A: Prioritize target-based assays informed by structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the compound’s amide and heterocyclic motifs (IC50 determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values <10 µM, comparing to controls like doxorubicin .
- Antimicrobial activity : Employ broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus), leveraging known activity of naphthalene carboxamides .
Advanced Structural Confirmation
Q. Q: What advanced techniques resolve ambiguities in structural elucidation?
A:
- 2D NMR (COSY, HSQC) : Assign coupling between pyrrolidinone protons and adjacent phenyl groups, distinguishing regioisomers .
- X-ray crystallography : Resolve π-stacking of naphthalene rings and hydrogen-bonding networks involving the carboxamide .
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
Structure-Activity Relationship (SAR) Analysis
Q. Q: How do substituents on the phenyl ring influence bioactivity?
A: Compare analogs from literature:
- Pyrrolidinone vs. piperidinone : Pyrrolidinone’s smaller ring increases conformational rigidity, enhancing binding to hydrophobic enzyme pockets (e.g., 2-fold higher activity in kinase assays) .
- Electron-withdrawing groups : Fluorine or trifluoromethyl at the para position improves metabolic stability but may reduce solubility .
- Alkoxy chains : Longer chains (e.g., butoxy) enhance lipophilicity, improving membrane permeability but increasing hepatotoxicity risks .
Addressing Data Contradictions
Q. Q: How to resolve conflicting reports on the compound’s cytotoxicity?
A:
- Standardize assay conditions : Use identical cell lines, passage numbers, and incubation times (e.g., 48h vs. 72h) to minimize variability .
- Metabolic stability testing : Compare hepatic microsome half-life (e.g., human vs. murine) to explain species-specific discrepancies .
- Batch analysis : Verify purity (>98% via HPLC) to rule out impurities masking true activity .
Pharmacokinetic Optimization
Q. Q: What strategies improve the compound’s bioavailability?
A:
- Prodrug design : Mask the carboxamide as an ester to enhance intestinal absorption, with enzymatic cleavage in plasma .
- Cosolvent formulations : Use PEG 400 or cyclodextrins to increase aqueous solubility (>50 µg/mL) .
- Stability studies : Monitor hydrolysis under simulated gastric fluid (pH 1.2–3.0) to identify degradation hotspots .
Mechanistic Target Identification
Q. Q: How to identify the compound’s molecular targets?
A:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM to identify inhibition >50% .
- Transcriptomics : Use RNA-seq to detect pathway enrichment (e.g., apoptosis or MAPK signaling) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
